4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde

Enzyme Inhibition Diabetes Research Structural Biology

This 2-phenyl-1,2,3-triazole-4-carbaldehyde features a near-flat geometry (dihedral angle 2.44°) critical for potent α-glycosidase inhibition, contrasting with the inactive 'V'-shaped 1-phenyl analog. The aldehyde enables bioconjugation, Biginelli reactions (ultrasound-assisted protocol: 6-8% yield boost, 66% reduced reaction time), and Schiff base ligand synthesis for MOF construction. Procure as a validated SAR scaffold for type 2 diabetes drug discovery programs.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
CAS No. 59099-22-8
Cat. No. B12884579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
CAS59099-22-8
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C15H11N3O/c19-11-12-6-8-13(9-7-12)15-10-16-18(17-15)14-4-2-1-3-5-14/h1-11H
InChIKeyVVVYLVJPQKLDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde (CAS 59099-22-8) as a Differentiated 1,2,3-Triazole Building Block


4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde (CAS 59099-22-8) is a 1,2,3-triazole derivative characterized by a 2-phenyl substitution pattern and a reactive aldehyde moiety. This structural combination differentiates it within the triazole class, as the aldehyde group serves as a critical handle for bioconjugation and the synthesis of complex molecular architectures [1]. Its utility is underpinned by robust synthetic accessibility, notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables its use as a versatile intermediate in medicinal chemistry and materials science [2].

Scientific Justification for Specifying 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde Over In-Class Analogs


While the 1,2,3-triazole class shares a common heterocyclic core, specific substitutions and functional groups dictate the compound's molecular conformation, reactivity, and biological target engagement. Generic substitution with a close analog, such as a 1-phenyltriazole or a 2-phenyltriazole lacking the aldehyde handle, is not scientifically valid. For instance, the 2-phenyl substitution in the target compound confers a nearly flat molecular geometry (triazole-phenyl dihedral angle of 2.44°), which is crucial for its potent α-glycosidase inhibition [1]. In contrast, a 1-phenyl-substituted analog adopts a 'V' shape (dihedral angle of 88.11°) and exhibits only mild activity, demonstrating that minor structural changes lead to major functional differences [1]. Furthermore, the aldehyde group is essential for downstream applications such as Schiff base formation, a reactivity not shared by its reduced alcohol or carboxylic acid counterparts [2].

Quantitative Comparative Evidence for 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde


Superior α-Glycosidase Inhibition Activity: A Direct Comparison with 1- and 2-Phenyltriazole Analogs

In a direct comparative study of α-glycosidase inhibition, compound 2b (the target compound) was reported to exhibit 'much greater activity' than two close structural analogs, 1a and 2a [1]. The study determined that the enhanced activity of 2b is associated with its distinct molecular planarity. Compound 2b has a dihedral angle of 2.44(7)° between the triazolyl ring and the attached phenyl group, which contrasts with the 'V' shaped 1-phenyl analog 1a, which has a dihedral angle of 88.11(4)° and only mild activity [1]. This demonstrates that the 2-phenyl substitution pattern in the target compound is a key driver of its biological activity.

Enzyme Inhibition Diabetes Research Structural Biology

Enhanced Synthetic Utility as a Biginelli Reaction Substrate: A Process Comparison

The compound serves as a superior aldehyde substrate in the Biginelli reaction for synthesizing dihydropyrimidinones. A study directly comparing ultrasound-assisted synthesis using the target compound to conventional heating methods found that the ultrasound method increased product yields by six to eight percent while reducing the reaction time by two-thirds [1]. This efficiency gain is significant given that conventional Biginelli reactions with substituted aldehydes often suffer from low yields (20-40%) [1].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Validated Utility as a Schiff Base Ligand Precursor with Defined Crystal Structure

The aldehyde group of the target compound enables its use as a building block for Schiff base ligands. In a specific example, its condensation with 1,4-phenylenediamine produced a centrosymmetric bis-imine ligand [1]. The resulting crystal structure was stabilized by intermolecular aromatic π–π interactions with a centroid-centroid distance of 3.485(2) Å, a feature that can be exploited in the rational design of coordination polymers and metal-organic frameworks [1].

Coordination Chemistry Crystal Engineering Ligand Design

Recommended Procurement-Linked Application Scenarios for 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde


Structure-Activity Relationship (SAR) Studies for α-Glycosidase Inhibitors

This compound is ideally suited as a core scaffold in SAR campaigns aimed at developing novel α-glycosidase inhibitors for potential therapeutic applications in type 2 diabetes. The direct comparative evidence of its 'much greater' activity compared to closely related analogs provides a clear rationale for its inclusion in focused compound libraries [1]. Its distinct, near-planar geometry is a key structural feature to probe for target engagement [1].

High-Efficiency Synthesis of Dihydropyrimidinone Libraries

As a validated substrate for the Biginelli reaction, this compound can be procured for the streamlined, high-yielding synthesis of diverse dihydropyrimidinone libraries. The documented ultrasound-assisted protocol offers a demonstrable 6-8% increase in yield and a 66% reduction in reaction time compared to conventional methods, making it an attractive option for medicinal chemistry groups focused on productivity and cost-efficiency [2].

Rational Design of Schiff Base Ligands and Coordination Complexes

The reactive aldehyde handle makes this compound a strategic building block for the synthesis of Schiff base ligands. Its demonstrated reaction with diamines produces well-characterized, crystalline ligands with predictable supramolecular interactions [3]. This application is particularly relevant for researchers in coordination chemistry and materials science who require versatile, aldehyde-functionalized heterocycles for the construction of metal-organic architectures.

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